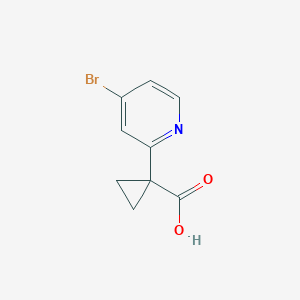

1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 g/mol . This compound features a cyclopropane ring attached to a carboxylic acid group and a bromopyridine moiety. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Métodos De Preparación

The synthesis of 1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid typically involves the following steps:

Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through various cyclopropanation reactions, such as the Simmons-Smith reaction.

Análisis De Reacciones Químicas

1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides. Reagents like potassium permanganate or chromium trioxide are typically used.

Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Drug Development : The cyclopropane moiety is a significant motif in medicinal chemistry, often associated with bioactive compounds. 1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid can serve as a building block for the synthesis of novel pharmaceuticals. Its derivatives have been investigated for their potential as inhibitors in various biological pathways, including those involved in cancer and infectious diseases.

Case Study : Research has shown that compounds containing cyclopropane structures exhibit enhanced binding affinities to biological targets compared to their non-cyclopropane counterparts. For instance, studies involving cyclopropane derivatives have revealed promising results in inhibiting specific enzymes related to tumor growth, demonstrating the potential of this compound as a lead compound in anticancer drug discovery .

Synthetic Organic Chemistry

Synthesis of Functionalized Cyclopropanes : The compound can be utilized in various synthetic methodologies to create functionalized cyclopropanes. A notable approach involves photoredox catalysis, which allows for the formation of cyclopropyl derivatives through radical addition reactions. This method highlights the versatility of this compound as a precursor for more complex structures.

| Methodology | Description | Yield |

|---|---|---|

| Photoredox Catalysis | Utilizes visible light and organic photocatalysts for radical reactions | Up to 90% |

| Decarboxylative Radical Addition | Forms cyclopropanes from carboxylic acids via radical intermediates | High yield |

| Intramolecular Alkylation | Intercepts carbanion intermediates for cyclization reactions | Quantitative yields |

Biochemical Applications

Plant Growth Regulation : Research indicates that compounds similar to this compound can influence plant growth and stress responses by modulating ethylene levels. This is particularly relevant in agricultural applications where enhancing plant resilience against environmental stressors is crucial.

Case Study : A recent study highlighted the role of cyclopropane carboxylic acids in promoting plant growth under stress conditions by increasing ethylene production. This suggests that derivatives of this compound could be explored for agricultural applications aimed at improving crop yield and resistance .

Mecanismo De Acción

The mechanism of action of 1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom in the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity to various biological targets. Additionally, the carboxylic acid group can form hydrogen bonds, further affecting its interactions with proteins and enzymes .

Comparación Con Compuestos Similares

1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid can be compared to similar compounds such as:

1-(2-Bromopyridin-4-yl)cyclopropane-1-carboxylic acid: This compound has the bromine atom in a different position on the pyridine ring, which can affect its reactivity and binding properties.

1-(4-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid: The substitution of bromine with chlorine can lead to differences in chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a cyclopropane ring and a carboxylic acid group, which contribute to its distinct chemical and biological properties.

Actividad Biológica

1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid is an organic compound notable for its unique structural features, including a brominated pyridine ring and a cyclopropane carboxylic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure and Properties

The compound's molecular formula is C10H8BrN1O2. The presence of the bromine atom at the 4-position of the pyridine ring significantly influences its chemical reactivity and biological interactions. The carboxylic acid group enhances its ability to form hydrogen bonds, which is crucial for its interaction with biological targets.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and fatty acid amide hydrolase (FAAH), which are critical in pain and inflammation modulation.

- Receptor Interaction : It may interact with various receptors, influencing signaling pathways associated with inflammation and cancer progression.

Biological Activity Studies

Research has indicated that this compound exhibits significant biological activity. Below are summarized findings from various studies:

Case Study 1: Anti-inflammatory Effects

In a recent study, the compound was tested for its anti-inflammatory properties in animal models. It effectively reduced edema and pain responses comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism was attributed to its selective inhibition of COX enzymes, which play a pivotal role in prostaglandin synthesis.

Case Study 2: Cancer Cell Line Testing

The compound was also evaluated against various cancer cell lines, including breast and colon cancer. Results indicated that it inhibited cell proliferation significantly at micromolar concentrations, suggesting its potential as an anticancer agent. Further studies are warranted to explore its mechanisms of action in cancer biology.

Comparative Analysis with Related Compounds

The following table compares the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid | Bromine at 4-position | Significant anti-inflammatory activity |

| 1-(2-Bromopyridin-4-YL)cyclopropane-1-carboxylic acid | Bromine at 2-position | Variable reactivity; less studied |

| 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid | Bromine at 5-position | Potentially different pharmacodynamics |

Propiedades

IUPAC Name |

1-(4-bromopyridin-2-yl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-6-1-4-11-7(5-6)9(2-3-9)8(12)13/h1,4-5H,2-3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAWKFQBUSVFSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=CC(=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.